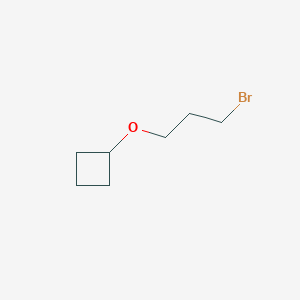

(3-Bromopropoxy)cyclobutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3-Bromopropoxy)cyclobutane” is a chemical compound with the CAS Number: 1247892-36-9 . It has a molecular weight of 193.08 . The IUPAC name for this compound is also “this compound” and its Inchi Code is 1S/C7H13BrO/c8-5-2-6-9-7-3-1-4-7/h7H,1-6H2 .

Synthesis Analysis

The synthesis of cyclobutanes, including “this compound”, often involves [2 + 2] cycloadditions, strain release/increase reactions, C–H functionalizations, and borylmetalation of alkenes . A new approach for the synthesis of 3-borylated cyclobutanols via a formal [3 + 1]-cycloaddition using readily accessible 1,1-diborylalkanes and epihalohydrins or epoxy alcohol derivatives has been reported .Molecular Structure Analysis

Cyclobutane, the core structure in “this compound”, adopts a puckered conformation to minimize torsional strain . This conformation relieves some of the torsional strain but increases the angle strain because the ring bond angles decrease .Chemical Reactions Analysis

Cyclobutane, the core structure in “this compound”, exhibits 1,3-repulsive interactions . The molecule adopts a puckered conformation to minimize torsional strain .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 193.08 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Synthesis and Chemical Transformations

Research has shown that cyclobutane derivatives, including those similar to (3-bromopropoxy)cyclobutane, serve as important intermediates in organic synthesis. For example, cyclobutane rings have been utilized in the synthesis of chromenes, which contain a cyclobutane ring, through acid-catalyzed intramolecular alkylation of an oxygen-carrying aromatic ring (Bernard et al., 2004). Additionally, 3-(2-hydroxyphenyl)cyclobutanones, which share structural similarities with this compound, have been arylated to afford 4-arylmethyl-3,4-dihydrocoumarins through a palladium-catalyzed sequence involving carbon-carbon bond cleavage and formation (Matsuda, Shigeno, & Murakami, 2008).

Biological Activities

Cyclobutane-containing compounds, like this compound, have been investigated for various biological activities. A review on cyclobutane-containing alkaloids derived from terrestrial and marine species highlighted their antimicrobial, antibacterial, anticancer, and other biological activities, emphasizing the importance of these structures in medicinal chemistry (Dembitsky, 2007).

Catalysis and Asymmetric Synthesis

Cyclobutanes, including those structurally related to this compound, have been synthesized using catalytic methods. A notable example is the cobalt-catalyzed coupling of ethylene with enynes to form complex chiral molecules, where cyclobutene intermediates are initially formed and further react to produce cyclobutanes with quaternary chiral centers (Pagar & RajanBabu, 2018).

Safety and Hazards

“(3-Bromopropoxy)cyclobutane” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

There is an increasing interest in cyclobutanes within the medicinal chemistry community . Due to their unique structures as critical core skeletons in these molecules, a variety of new strategies for the construction of cyclobutane rings have greatly emerged during the last decade . This suggests that “(3-Bromopropoxy)cyclobutane” and similar compounds may have potential applications in medicinal chemistry and other fields in the future.

作用機序

Target of Action

Cyclobutane-containing compounds are known to interact with a variety of biological targets due to their unique structural properties .

Mode of Action

Cyclobutane-containing compounds are known for their potential as bioisosteres and their high fraction of sp3 carbons . These properties could influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Cyclobutane-containing compounds are known to affect various biochemical pathways due to their unique structural properties . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

The compound’s molecular weight is 19308 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Cyclobutane-containing compounds have been found to exhibit a variety of biological activities . For example, some cyclobutane compounds show protective properties against ultraviolet (UV) radiation .

Action Environment

It’s known that environmental factors can influence the production of bromopyrrolic alkaloids isolated from certain sponges . Similar factors could potentially influence the action of (3-Bromopropoxy)cyclobutane.

特性

IUPAC Name |

3-bromopropoxycyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c8-5-2-6-9-7-3-1-4-7/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKZKEUZDBWXGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2815495.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2815496.png)

![2-Chloro-N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2815501.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2815504.png)

![[4-(Methoxymethyl)thiophen-2-yl]methanamine](/img/structure/B2815509.png)